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Compound of Interest

Compound Name: Potassium heptafluorotantalate

Cat. No.: B096714

Dipotassium heptafluorotantalate (K>TaF7) exists in two primary polymorphic forms, the low-
temperature a-phase and the high-temperature B-phase. Understanding the distinct crystal
structures of these polymorphs is crucial for researchers and professionals in materials science
and drug development, as the structural arrangement of atoms dictates the material's physical
and chemical properties. This guide provides a detailed comparison of the a- and B-phases of
KzTaF7, supported by crystallographic data and experimental protocols.

Crystallographic Data Comparison

The key crystallographic parameters for a- and B-KzTaF7 are summarized in the table below,
offering a clear and quantitative comparison between the two structures. The a-phase, stable at
room temperature, adopts a monoclinic crystal system. Upon heating, it undergoes a reversible
phase transition to the orthorhombic (3-phase.[1][2]
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Property a-Kz2TaF7 B-KzTaF7 (at 509 K)
Crystal System Monoclinic Orthorhombic
Space Group P2i/c Pnma

Lattice Parameters

a (A 5.88 8.879

b (A) 12.72 7.336

c (A) 8.52 5.888

a (°) 90 90

B () 90.1 90

y () 20 90

Unit Cell Volume (A3) 637.4 383.5
Formula Units (2) 4 4

Coordination of Ta’*

Capped trigonal prism

Capped trigonal prism

Coordination of K*

9-coordinate (distorted

monocapped square prisms)

Two distinct environments: 8-

and 11-coordinate

Structural Differences and Phase Transition

The fundamental structures of both polymorphs are composed of [TaF7]2~ anions and K+

cations. The [TaF7]?>~ polyhedra in both phases can be described as capped trigonal prisms.[3]

However, the arrangement of these ions and the coordination environment of the potassium

ions differ significantly between the two forms.

In the a-phase, the potassium atoms are 9-coordinated and are described as being in a

distorted monocapped square prism geometry.[3] In contrast, the higher temperature 3-phase

exhibits two distinct coordination environments for the potassium atoms, where they coordinate

to either eight or eleven fluorine atoms.[3]
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The transformation from the a- to the 3-phase is a reversible, first-order ferroelastic phase
transition that occurs at temperatures above 230 °C (503 K).[3] This transition can be observed
using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) or
Differential Thermal Analysis (DTA).

Experimental Protocols
Synthesis of a-KzTaF7

The a-phase of potassium heptafluorotantalate is the commercially available form and can
be synthesized via precipitation from a hydrofluoric acid solution.

Materials:

o Tantalum pentoxide (Taz05)

e Potassium bifluoride (KHF2)

e Hydrofluoric acid (HF, 48%)

Procedure:

» Dissolve tantalum pentoxide in concentrated hydrofluoric acid.

» A stoichiometric amount of potassium bifluoride is added to the solution. The concentration of
HF should be maintained below 42% to ensure the precipitation of K2TaF~ rather than
potassium hexafluorotantalate (KTaFs).[3]

e The resulting precipitate of white, needle-like crystals of a-KzTaF7 is collected by filtration,
washed, and dried.

In-situ Formation and Characterization of B-KzTaF7

The B-phase is typically studied in-situ by heating the a-phase.
High-Temperature X-ray Diffraction (HTXRD):

o Apowdered sample of a-KzTaF7 is mounted on a high-temperature stage within an X-ray
diffractometer.
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e The sample is heated to a temperature above the phase transition point (e.g., 509 K).

» X-ray diffraction patterns are collected at the elevated temperature to determine the crystal
structure of the B-phase. The furnace is typically purged with an inert gas to prevent
hydrolysis of the sample at high temperatures.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC):

e Asmall, weighed amount of a-KzTaF~ is placed in a sample pan (e.g., platinum or alumina).
An empty pan serves as the reference.

e The sample and reference are heated at a controlled rate (e.g., 10 °C/min) in an inert
atmosphere.

 The DTA/DSC instrument records the temperature difference or heat flow difference between
the sample and the reference. An endothermic peak will be observed upon heating through
the a to B phase transition, and an exothermic peak will be observed upon cooling.

Logical Relationship of Phase Transformation

The phase transition between the a and (3 forms of Kz2TaF is primarily driven by temperature.
The following diagram illustrates this relationship.

Phase Transition of K2TaF~
a-Ka2TaF~

(Monoclinic, P21/c)

Heating (> 230 °C)Cooling

B-Kz2TaF7

(Orthorhombic, Pnma)

Click to download full resolution via product page

Caption: Reversible phase transition between a- and -KzTaF7.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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